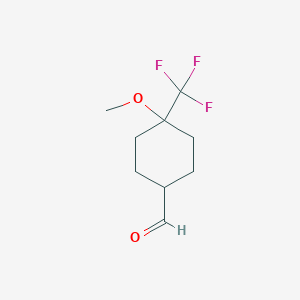

2,3-Difluoro-4-(phenylmethoxy)benzyl alcohol

Descripción general

Descripción

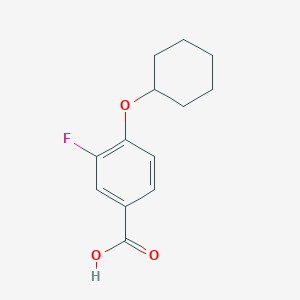

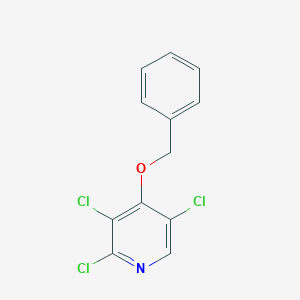

“2,3-Difluoro-4-(phenylmethoxy)benzyl alcohol” is a chemical compound with the molecular formula C14H12F2O2 . It has a molecular weight of 250.24 .

Molecular Structure Analysis

The IUPAC name for this compound is (4-(benzyloxy)-2,3-difluorophenyl)methanol . The InChI code is 1S/C14H12F2O2/c15-13-11(8-17)6-7-12(14(13)16)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 .Physical And Chemical Properties Analysis

This compound has a storage temperature of 2-8°C .Aplicaciones Científicas De Investigación

Mechanistic Insights into Lignin Model Compound Acidolysis

Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds provides insights into the chemical reactions and potential applications of structurally related compounds to 2,3-Difluoro-4-(phenylmethoxy)benzyl alcohol. The study highlights the significance of γ-hydroxymethyl groups and the hydride transfer mechanism in the acidolysis process, suggesting applications in lignin valorization and the development of sustainable chemical processes (Yokoyama, 2015).

Biomass Conversion to Biofuels

The conversion of carbohydrate biomass feedstocks into hydroxylmethylfurfural (HMF), a key biorefining intermediate, is another area where related compounds find application. This process emphasizes the role of catalytic sites for the efficient conversion of hexose substrates to HMF, highlighting potential pathways for generating renewable fuels and chemicals from plant biomass (James et al., 2010).

Therapeutic Applications in Dentistry

A study on tyrosol and hydroxytyrosol, phenolic compounds with structural similarities, outlines their antioxidant, anti-inflammatory, and antitumor properties. While focused on dentistry applications, the research underscores the potential of chemically analogous compounds in medical and therapeutic fields, suggesting areas where 2,3-Difluoro-4-(phenylmethoxy)benzyl alcohol could be explored (Ramos et al., 2020).

Environmental Degradation and Safety

The microbial degradation of polyfluoroalkyl chemicals is a critical environmental issue. Research in this area provides insights into the environmental fate, degradation pathways, and the potential biodegradation of fluorinated compounds. This knowledge is essential for assessing the environmental impact and safety of new chemical entities, including those related to 2,3-Difluoro-4-(phenylmethoxy)benzyl alcohol (Liu & Avendaño, 2013).

Surfactants and Environmental Risk Assessments

A comprehensive review of major surfactant classes highlights the environmental safety, fate, and toxicity of these compounds. This research is pertinent to understanding the ecological impact of various chemicals, including potential applications of 2,3-Difluoro-4-(phenylmethoxy)benzyl alcohol in formulations that might have wide environmental dispersion (Cowan-Ellsberry et al., 2014).

Safety and Hazards

The compound is associated with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

(2,3-difluoro-4-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2O2/c15-13-11(8-17)6-7-12(14(13)16)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKIMNSEQZEAJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)CO)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-(phenylmethoxy)benzyl alcohol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl]ethanone](/img/structure/B3244789.png)